TC-PTP Inhibition and PTP1B Selectivity
This compound has been evaluated for inhibition of T-cell protein tyrosine phosphatase (TC-PTP) in multiple independent assays, with consistent IC₅₀ values reported in the low micromolar range. Specifically, inhibition of human TC-PTP yielded an IC₅₀ of 19,000 nM (19 μM) using p-nitrophenyl phosphate (pNPP) as substrate with a 10-minute preincubation period [1]. A separate assay measuring TCPTP inhibition (unknown origin) using pNPP substrate produced an IC₅₀ of 24,400 nM (24.4 μM) [2]. For comparison, the compound showed no meaningful inhibition of the related phosphatase PTP1B (IC₅₀ > 10,000,000 nM), establishing a >500-fold selectivity window between these two phosphatases [3]. This selectivity profile differentiates the compound from pan-phosphatase inhibitors that lack TC-PTP preference.
vs. PTP1B IC50 >10,000 μM
| Evidence Dimension | TC-PTP inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 19,000 nM (19 μM) and 24,400 nM (24.4 μM) |
| Comparator Or Baseline | PTP1B: IC₅₀ > 10,000,000 nM (>10 mM) |
| Quantified Difference | >500-fold selectivity for TC-PTP over PTP1B |
| Conditions | Human recombinant TC-PTP; pNPP substrate; 10-35 min preincubation; spectrophotometric detection |
Why This Matters
TC-PTP selectivity is relevant for immunological research applications where off-target PTP1B inhibition would confound metabolic pathway interpretation.
- [1] BindingDB. BDBM50348708 (CHEMBL1801440). Inhibition of human TC-PTP assessed as p-nitrophenol release from pNPP substrate. Inha University/ChEMBL. Accessed 2026. View Source
- [2] BindingDB. BDBM50005626 (CHEMBL3234651). Inhibition of TCPTP using p-nitrophenyl phosphate as substrate. North-West University/ChEMBL. Accessed 2026. View Source
- [3] BindingDB. BDBM50363862 (CHEMBL1946383). Inhibition of human PTP1B using p-nitrophenol phosphate as substrate. Shanxi University/ChEMBL. Accessed 2026. View Source
